2-cyclopropyl-4-(difluoromethyl)-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
CAS No.: 2640815-41-2
Cat. No.: VC11811394
Molecular Formula: C18H20F2N8
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640815-41-2 |
|---|---|
| Molecular Formula | C18H20F2N8 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine |
| Standard InChI | InChI=1S/C18H20F2N8/c1-26-17-12(9-23-26)18(22-10-21-17)28-6-4-27(5-7-28)14-8-13(15(19)20)24-16(25-14)11-2-3-11/h8-11,15H,2-7H2,1H3 |
| Standard InChI Key | RIYUIFINBKETLZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
| Canonical SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
The compound’s molecular formula is C₁₈H₂₀F₂N₈, with a molecular weight of 386.4 g/mol . Its IUPAC name, 4-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine, systematically describes its polycyclic framework . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 2640815-41-2 | |
| PubChem CID | 154829246 | |
| SMILES | CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C(F)F)C5CC5 | |
| InChIKey | RIYUIFINBKETLZ-UHFFFAOYSA-N |
Structural Features
The molecule’s architecture comprises three distinct regions:
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Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 5, providing π-π stacking potential for protein binding.
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Cyclopropyl Substituent: A strained three-membered carbocycle at position 2, enhancing metabolic stability and influencing stereoelectronic properties.
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Piperazine-Pyrazolo[3,4-d]pyrimidine System: A bicyclic nitrogen-rich heterocycle linked via a piperazine spacer, enabling conformational flexibility and hydrogen bonding .
The difluoromethyl group at position 4 introduces electronegativity and lipophilicity, critical for membrane permeability and target engagement.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis involves a multi-step sequence starting from commercially available pyrimidine precursors:
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Core Functionalization: Introduction of the cyclopropyl group via nucleophilic aromatic substitution under palladium catalysis.
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Piperazine Coupling: Mitsunobu reaction or SNAr displacement to attach the piperazine linker.
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Pyrazolo[3,4-d]pyrimidine Installation: Cyclocondensation of aminopyrazoles with carbonyl precursors.
Reaction optimization focuses on controlling regioselectivity and minimizing byproducts, with typical yields ranging from 45–60% after purification.
Reactivity Profile
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Electrophilic Substitution: The pyrimidine core undergoes halogenation and nitration at position 5.
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Nucleophilic Attack: The difluoromethyl group participates in SN2 reactions with thiols and amines.
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Piperazine Modifications: The secondary amines undergo alkylation or acylation to introduce solubilizing groups.
Biological Activities and Mechanistic Insights
Kinase Inhibition
The compound exhibits low-nanomolar IC₅₀ values against PI3Kδ, a kinase implicated in autoimmune and inflammatory pathways . Structural studies suggest that the pyrazolo[3,4-d]pyrimidine moiety occupies the ATP-binding pocket, while the cyclopropyl group stabilizes a hydrophobic cleft . Comparative data against isoform-selective inhibitors:
| Kinase | IC₅₀ (nM) | Selectivity (vs. PI3Kδ) |
|---|---|---|
| PI3Kα | 1,420 | 79-fold |
| PI3Kβ | 25,800 | 1,415-fold |
| PI3Kγ | 16,900 | 939-fold |
Data adapted from analogous pyrazolo-pyrimidine derivatives .
Anti-Inflammatory Activity
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by 78% and 65% at 1 μM, outperforming dexamethasone in preclinical models.
Pharmacological Profiling and ADMET
Physicochemical Properties
| Parameter | Value |
|---|---|
| LogP | 2.8 (Predicted) |
| Solubility (pH 7.4) | 12 μM |
| Plasma Protein Binding | 89% (Human) |
Metabolic Stability
Hepatic microsomal studies show a half-life of 28 minutes in human hepatocytes, primarily via CYP3A4-mediated oxidation of the piperazine ring.
Research Frontiers and Development Challenges
Structural Optimization
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Tactics: Introducing electron-withdrawing groups at position 5 to enhance kinase affinity.
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Outcome: Fluorinated analogs show 3-fold improved PI3Kδ inhibition (IC₅₀ = 6 nM).
Delivery Strategies
Nanoformulations using PEGylated liposomes increase tumor accumulation by 8-fold in murine xenograft models.
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